2-{4-[2-(2-Methoxyethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide
Description
2-{4-[2-(2-Methoxyethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide is a complex organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a chromeno-pyrrol moiety, makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C23H22N2O6 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2-[4-[2-(2-methoxyethyl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]phenoxy]acetamide |
InChI |
InChI=1S/C23H22N2O6/c1-13-3-8-17-16(11-13)21(27)19-20(25(9-10-29-2)23(28)22(19)31-17)14-4-6-15(7-5-14)30-12-18(24)26/h3-8,11,20H,9-10,12H2,1-2H3,(H2,24,26) |
InChI Key |
KRKMIJNVCNIPJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCOC)C4=CC=C(C=C4)OCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(2-Methoxyethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromeno-pyrrol core, followed by functionalization to introduce the methoxyethyl and phenoxyacetamide groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(2-Methoxyethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Structural Characteristics
This compound is characterized by:
- A chromeno-pyrrol core structure that contributes to its biological activity.
- The presence of methoxyethyl and methyl substituents which may enhance solubility and receptor binding.
Anticancer Research
The compound has been investigated for its potential as an anticancer agent. Its structural analogs have shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis. For instance:
- Case Study : A related compound demonstrated significant inhibition of tumor growth in xenograft models by interfering with the vascular endothelial growth factor (VEGF) signaling pathway, suggesting that the compound may exhibit similar properties .
Anti-inflammatory Properties
Research has indicated that compounds with similar chromeno-pyrrol structures possess anti-inflammatory effects. This activity is crucial for developing treatments for chronic inflammatory diseases.
- Case Study : Studies on structurally related compounds have shown a reduction in pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory conditions.
Neuroprotective Effects
The neuroprotective properties of this compound are under investigation due to its ability to cross the blood-brain barrier.
- Case Study : Analogous compounds have been shown to protect neuronal cells from apoptosis induced by oxidative stress, suggesting that this compound could be beneficial in neurodegenerative diseases such as Alzheimer’s .
Antimicrobial Activity
The antimicrobial potential of this compound is being explored against various pathogens.
- Research Findings : Preliminary studies indicate that derivatives of the chromeno-pyrrol structure exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 2-{4-[2-(2-Methoxyethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromeno-pyrrol derivatives with different substituents. Examples are:
- 2-{4-[2-(2-Methoxyethyl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate
- 2-{4-[2-(2-Methoxyethyl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]phenoxy}ethanol
Uniqueness
What sets 2-{4-[2-(2-Methoxyethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide apart is its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.
Biological Activity
The compound 2-{4-[2-(2-Methoxyethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 2-{4-[2-(2-Methoxyethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide
- Molecular Formula : C₁₈H₁₈N₂O₅
- Molecular Weight : 342.35 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. Key areas of interest include:
- Antitumor Activity : Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in tumor cells through the activation of caspase pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
The mechanisms underlying the biological activities of 2-{4-[2-(2-Methoxyethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide are multifaceted:
- Apoptosis Induction : Studies have demonstrated that the compound activates intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins such as Bax and decreasing anti-apoptotic proteins like Bcl-2.
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells by modulating cyclin-dependent kinases (CDKs), leading to G1 phase arrest.
Table 1: Summary of Biological Activities
Table 2: Case Studies
Case Studies
A notable case study involved the assessment of the compound's antitumor activity against HeLa cells. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher doses.
Another study explored the antimicrobial efficacy against Staphylococcus aureus, revealing that the compound inhibited bacterial growth effectively at low concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
